Technical Guide to 2,5-Diethyl-3-methylpyrazine-d3: Chemical Properties and Analytical Methodologies
Technical Guide to 2,5-Diethyl-3-methylpyrazine-d3: Chemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2,5-Diethyl-3-methylpyrazine-d3, a deuterated analog of the flavor and aroma compound 2,5-Diethyl-3-methylpyrazine. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from the non-deuterated parent compound, which is expected to have very similar physicochemical properties. The guide also details generalized experimental protocols for the synthesis and analysis of such pyrazine (B50134) derivatives, adhering to the specified requirements for data presentation and visualization.
Core Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁D₃N₂ | [1][2] |
| Molecular Weight | 153.24 g/mol (d3) 150.22 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Odor | Nutty, toasted hazelnut, meaty, roasted | [3] |
| Boiling Point | 95.0 °C at 14.00 mm Hg 206.00 to 207.00 °C at 760.00 mm Hg | [3][4] |
| Specific Gravity | 0.944 to 0.954 @ 25.00 °C | [4][5] |
| Refractive Index | 1.4922 to 1.5022 @ 20.00 °C | [4][5] |
| Solubility | Slightly soluble in water; soluble in alcohol and organic solvents. | [3][4] |
| Flash Point | 170.00 °F (76.67 °C) TCC | [4][5] |
Synthesis and Experimental Protocols
The synthesis of 2,5-Diethyl-3-methylpyrazine-d3 typically involves a multi-step organic reaction process where the deuterium (B1214612) is introduced via a deuterated reagent.[1] A common approach for synthesizing alkylpyrazines is through the condensation of α-dicarbonyl compounds with diamines.
General Synthetic Protocol for Alkylpyrazines
A generalized method for synthesizing a compound like 2,5-Diethyl-3-methylpyrazine involves the condensation of an appropriate α-aminoketone, which can be formed in situ. For the deuterated variant, a deuterated precursor would be used.
Materials:
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An appropriate α-aminoketone precursor
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A corresponding α-dicarbonyl compound (if not a self-condensation reaction)
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Deuterated methylating agent (for d3 synthesis)
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Solvent (e.g., ethanol, methanol)
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Base (e.g., sodium hydroxide, triethylamine) or Acid catalyst depending on the specific reaction
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Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)
Procedure:
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The α-aminoketone precursor is dissolved in a suitable solvent.
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For deuteration, the methyl group is introduced using a deuterated reagent at a suitable stage of the synthesis.
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The reaction mixture is stirred, often with heating, to facilitate the condensation and cyclization to form the pyrazine ring.
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The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is worked up. This may involve neutralization, extraction with an organic solvent, and drying of the organic phase.
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The crude product is then purified, typically by distillation under reduced pressure or by column chromatography.
The following diagram illustrates a conceptual synthetic pathway for 2,5-Diethyl-3-methylpyrazine-d3.
Caption: Conceptual synthetic pathway for 2,5-Diethyl-3-methylpyrazine-d3.
Analytical Methodologies
The characterization of 2,5-Diethyl-3-methylpyrazine-d3 relies on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like pyrazines.
Experimental Protocol:
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Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
Injection: A small volume of the prepared sample is injected into the GC.
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Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (coated on the column walls).
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Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
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Detection: The detector records the abundance of each ion, generating a mass spectrum. The mass spectrum of the deuterated compound will show a molecular ion peak shifted by +3 m/z units compared to the non-deuterated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the molecule and to confirm the position of deuterium labeling.
Experimental Protocol:
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Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).
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¹H NMR: The ¹H NMR spectrum will show the signals for all protons in the molecule. The signal corresponding to the methyl group at the 3-position will be absent or significantly reduced in intensity, confirming the deuteration at this position.
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¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon of the CD₃ group will show a characteristic multiplet due to coupling with deuterium.
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²H NMR: A deuterium NMR spectrum can be acquired to directly observe the resonance of the deuterium atoms, confirming their presence and chemical environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).
The following diagram illustrates a general workflow for the analytical characterization of 2,5-Diethyl-3-methylpyrazine-d3.
Caption: General analytical workflow for compound characterization.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activities or signaling pathways directly involving 2,5-Diethyl-3-methylpyrazine or its deuterated form. Pyrazines, in general, are known for their sensory properties and are widely used as flavoring agents.[6] Some pyrazine derivatives have been investigated for various pharmacological activities, but specific data for the title compound is lacking.[7]
This technical guide provides a foundational understanding of the chemical properties and analytical approaches for 2,5-Diethyl-3-methylpyrazine-d3, primarily based on the data available for its non-deuterated analog. Further experimental studies are required to fully characterize the specific properties and potential biological roles of this deuterated compound.
References
- 1. Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 2,5-Diethyl-3-methylpyrazine | C9H14N2 | CID 36225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-diethyl-3-methyl pyrazine, 32736-91-7 [thegoodscentscompany.com]
- 5. parchem.com [parchem.com]
- 6. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
